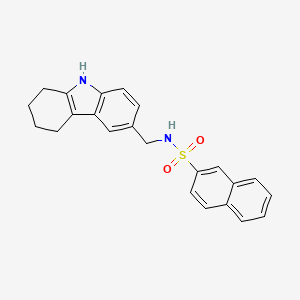

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-28(27,19-11-10-17-5-1-2-6-18(17)14-19)24-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)25-23/h1-2,5-6,9-14,24-25H,3-4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTCAZLYLFHKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate is then further functionalized to introduce the naphthalene sulfonamide group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the carbazole or naphthalene sulfonamide moieties .

Scientific Research Applications

Therapeutic Applications

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide has demonstrated significant potential as a therapeutic agent in the treatment of various cancers and inflammatory diseases. Research indicates that it interacts with specific molecular targets involved in cancer progression and inflammation pathways.

Case Studies in Cancer Treatment

Recent studies have highlighted its effectiveness against several cancer cell lines:

| Cell Line | GI50 Value (μM) | Effect |

|---|---|---|

| A431 (squamous carcinoma) | 0.16 | Significant suppression of cell proliferation |

| A549 (lung cancer) | 2.5 | Induces apoptosis |

| PC3 (prostate cancer) | 3 and 7.9 | Reduces tumor growth |

The compound's mechanism of action involves the inhibition of key enzymes and signaling pathways associated with cancer cell survival and proliferation. For instance, it has been shown to reduce cyclin D1 levels and inhibit phospho-signal transducer and activator of transcription 3 (STAT3), a critical player in many malignancies .

Inflammation Modulation

In addition to its anticancer properties, this compound has been investigated for its role in modulating inflammatory responses. Its ability to inhibit specific signaling molecules involved in inflammation makes it a candidate for developing new anti-inflammatory therapies.

Chemical Reagent in Synthetic Chemistry

This compound is also utilized as a reagent in various synthetic processes within organic chemistry. It serves as a building block for synthesizing other complex molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer and inflammatory pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved may vary depending on the specific application, but they generally involve inhibition of key enzymes or signaling pathways that drive disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of sulfonamide and carbazole derivatives. Below is a detailed comparison with structurally or functionally related compounds:

N-Substituted Carbazoles and Benzamides

- 5-Bromo-2-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide (IUPAC name): Structural Differences: Replaces the naphthalene sulfonamide with a benzamide group and incorporates bromine/chlorine substituents. Bioactivity: Exhibits enhanced antimicrobial (50 µg/mL) and antitumor (IC50: 2.5 µM) activity compared to non-halogenated analogs, attributed to halogen-induced electron-withdrawing effects and improved target binding .

Benzene Sulfonamide Analogs

- N-(6,7,8,9-Tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide: Structural Differences: Substitutes naphthalene with a benzene ring in the sulfonamide group. This may explain lower inhibitory potency compared to naphthalene derivatives in assays like lipid peroxidation (LPO) inhibition .

Sulfur-Containing Derivatives

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide: Structural Differences: Incorporates a sulfone-containing tetrahydrothiophene ring instead of tetrahydrocarbazole. However, the lack of a carbazole moiety may limit DNA intercalation properties observed in carbazole-based antitumor agents .

Dibenzofuran and Naphthalene Hybrids

- N-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide :

- Structural Differences : Replaces tetrahydrocarbazole with a dibenzofuran core.

- Impact : The oxygen atom in dibenzofuran alters electronic distribution, reducing basicity compared to carbazole’s nitrogen. This may affect bioavailability and metabolic stability .

tert-Butylphenyl Sulfonamides

- N-(2-tert-Butylphenyl)naphthalene-2-sulfonamide: Structural Differences: Features a tert-butylphenyl group instead of tetrahydrocarbazole. Such modifications are often leveraged in CNS-targeting drug design .

Tabulated Comparison of Key Compounds

Research Findings and Mechanistic Insights

- Enzyme Inhibition: Naphthalene sulfonamides are known for inhibiting enzymes like carbonic anhydrase and LPO. The carbazole moiety in the target compound may synergize with sulfonamide to enhance binding to hydrophobic active sites, as seen in analogs with IC50 values as low as 0.693 µM for naphthalene sulfonamides .

- Antitumor Potential: Carbazole derivatives often exhibit DNA intercalation or topoisomerase inhibition. The halogenated benzamide analog (IC50: 2.5 µM) suggests that similar modifications in the target compound could boost cytotoxicity .

- Pharmacokinetics : The tetrahydrocarbazole core improves metabolic stability over fully aromatic carbazoles, while the naphthalene sulfonamide balances solubility and membrane permeability .

Biological Activity

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene sulfonamide derivatives with carbazole moieties. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Anticancer Properties

Several studies have highlighted the anticancer potential of carbazole derivatives, including this compound. For instance:

- Apoptotic Effects : Research indicates that carbazole derivatives can induce apoptosis in various cancer cell lines. A study found that certain N-substituted carbazoles exhibited significant cytotoxicity against A549 lung carcinoma and C6 glioma cell lines, with IC50 values as low as 5.9 µg/mL .

- Inhibition of STAT3 Activation : Carbazole derivatives have been shown to inhibit the activation of STAT3, a transcription factor associated with tumor progression. Compounds tested demonstrated up to 95% inhibition at concentrations around 50 µM .

Neuroprotective Effects

Carbazole derivatives also exhibit neuroprotective properties. For example:

- Neuroprotection Against Glutamate-Induced Injury : Certain compounds have demonstrated the ability to protect neuronal cells from injury induced by glutamate or homocysteic acid. Notably, a derivative showed neuroprotective activity at concentrations as low as 3 µM due to its antioxidative properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Case Studies

- In Vitro Studies : A series of N-substituted carbazole derivatives were evaluated for their antiproliferative effects on human breast cancer cell lines. One compound demonstrated a 57% reduction in tumor volume in xenograft models without significant toxicity .

- Mechanistic Insights : Research into the molecular mechanisms revealed that some carbazole derivatives could suppress key signaling pathways involved in tumor growth (e.g., PI3K/AKT pathway) and induce cell cycle arrest in cancer cells .

Q & A

Q. What are the established synthetic methodologies for N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting naphthalene-2-sulfonyl chloride with a carbazole-derived amine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Cyclization : For the tetrahydrocarbazole moiety, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling may be employed to construct the fused ring system .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Which analytical techniques are pivotal for structural confirmation of this compound?

Key methods include:

- Spectroscopy :

Q. What safety protocols are recommended for handling this compound in the lab?

Based on analogous sulfonamides:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory irritation) .

- Storage : Stable at 2–8°C in desiccated, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding interpretation .

- Crystallographic validation : Compare experimental X-ray data with predicted structures to resolve ambiguities .

Q. What computational strategies predict the biological targets of this sulfonamide derivative?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities, as seen in butyrylcholinesterase complexes .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with activity trends .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories to evaluate enzyme-inhibitor interactions) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reaction rates under varying pH to identify rate-determining steps (e.g., sulfonamide as a leaving group) .

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways .

- DFT Calculations : Analyze transition states and charge distribution to rationalize regioselectivity .

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling steps; Cu(OAc)₂ in t-BuOH/H₂O improves click chemistry yields .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Lower temps (0–5°C) reduce side reactions during sulfonylation .

Q. What experimental approaches elucidate its interaction with enzymes like butyrylcholinesterase?

- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID in ).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Enzymatic Assays : Monitor inhibition via Ellman’s method (IC₅₀ determination) .

Methodological Notes

- Contradiction Management : Conflicting spectral data require multi-technique validation (e.g., IR + NMR + HRMS) .

- Data Reproducibility : Strictly control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., sulfonamide byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.